molecular formula C24H20FN3O2 B2998693 N-(4-ethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946208-25-9

N-(4-ethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2998693
CAS No.: 946208-25-9
M. Wt: 401.441
InChI Key: UXEUNXRFOQSNCK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a carboxamide core substituted with a 4-ethylphenyl group at the N3 position and a 4-fluorobenzyl group at the N1 position. The 4-fluorobenzyl moiety is a common feature in medicinal chemistry, often enhancing metabolic stability and bioavailability through reduced oxidative metabolism .

Properties

IUPAC Name

N-(4-ethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-2-16-7-11-20(12-8-16)27-23(29)21-14-18-4-3-13-26-22(18)28(24(21)30)15-17-5-9-19(25)10-6-17/h3-14H,2,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEUNXRFOQSNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a naphthyridine core, which is known for its versatility in medicinal chemistry. The presence of the ethyl and fluorobenzyl substituents enhances its lipophilicity and potential bioactivity. The molecular formula is C19H20FN3O2, with a molecular weight of 345.38 g/mol.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. A study reported that modifications on the naphthyridine scaffold could lead to enhanced cytotoxicity against these cell lines .

Antimicrobial Properties

Naphthyridine derivatives are also recognized for their antimicrobial activities. They have demonstrated efficacy against multi-resistant bacterial strains when combined with fluoroquinolone antibiotics. This synergistic effect enhances the overall antibacterial activity, making them promising candidates for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of naphthyridine compounds. They exhibit antioxidant properties that may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : These compounds often inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : They can affect various signaling pathways related to apoptosis and cell cycle regulation.
  • Metal Chelation : The ability to form complexes with metal ions enhances their biological activity by stabilizing reactive intermediates .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of a series of naphthyridine derivatives in vitro and in vivo. The results indicated that specific modifications on the naphthyridine core significantly increased cytotoxicity against human cancer cell lines compared to standard treatments. The most potent compound exhibited an IC50 value in the low micromolar range .

Case Study 2: Synergistic Antimicrobial Effects

Another investigation focused on the combination of this compound with fluoroquinolone antibiotics against resistant strains of E. coli and S. aureus. The study found that this combination reduced bacterial viability significantly more than either agent alone, suggesting a promising avenue for overcoming antibiotic resistance .

Summary Table of Biological Activities

Activity Description Reference
AntitumorInhibits proliferation in cancer cell lines
AntimicrobialEnhances activity against multi-resistant bacteria
NeuroprotectiveExhibits antioxidant properties

Comparison with Similar Compounds

Structural Features

The 1,8-naphthyridine-3-carboxamide scaffold is highly modifiable, with substitutions at the N1 and N3 positions significantly influencing molecular interactions and activity. Key analogues include:

Compound Name N1 Substituent N3 Substituent Molecular Formula Molecular Weight Evidence ID
Target Compound 4-Fluorobenzyl 4-Ethylphenyl Not Provided Not Provided N/A
N-(4-Chlorobenzyl)-1-(4-fluorobenzyl) analogue 4-Fluorobenzyl 4-Chlorobenzyl C23H17ClFN3O2 421.856
5a4 4-Chlorobenzyl 4-Chlorophenyl C22H15Cl2N3O2 424.28
G622-0695 4-Fluorobenzyl 4-Bromophenyl C22H15BrFN3O2 452.28
FG160a 5-Chloropentyl 4-Methylcyclohexyl Not Provided Not Provided
OZ1 6-Hydroxyhexyl 2,4-Difluorobenzyl C22H24F2N4O4 446.45

Key Observations :

  • Halogenation : Chloro (Cl) and bromo (Br) substituents increase molecular weight and lipophilicity (e.g., G622-0695: logP = 4.675 vs. target compound’s ethyl group, likely lower logP) .
  • Polar Groups: Hydroxyhexyl (OZ1) and amino groups enhance solubility but may reduce membrane permeability compared to alkyl/aryl substituents .

Physicochemical Properties

  • Lipophilicity : Brominated derivatives (e.g., G622-0695) exhibit higher logP values (4.675) due to Br’s hydrophobicity, whereas ethylphenyl (target) and hydroxyhexyl (OZ1) groups reduce logP .
  • Melting Points : Chlorinated analogues like 5a4 show higher melting points (193–195°C), suggesting crystalline stability from halogenated aromatic stacking .
  • Hydrogen Bonding: OZ1’s amino and hydroxy groups contribute to a polar surface area of 48.763 Ų, contrasting with non-polar substituents in FG160a and G622-0695 .

Q & A

Q. Advanced

  • Molecular docking : In silico studies (e.g., AutoDock Vina) predict binding affinities to target proteins by analyzing interactions like hydrogen bonds and π-π stacking () .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Cl, F groups) with inhibitory activity using regression analysis .
  • MD simulations : Assess stability of ligand-receptor complexes over time, as inferred from studies on related carboxamides () .

How should researchers address discrepancies in biological activity data across different studies?

Advanced
Methodological steps include:

  • Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration) to ensure reproducibility .
  • Purity validation : Use HPLC (e.g., Chromolith columns in ) and elemental analysis to confirm compound integrity .
  • Statistical analysis : Apply inferential statistics (e.g., ANOVA) to assess significance of variations, as emphasized in .
  • Replicate studies : Cross-validate results in independent labs using identical protocols .

What are the key considerations in designing analogues for structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent variation : Modify electron-withdrawing groups (e.g., F, Cl) on the benzyl or ethylphenyl rings to assess impact on solubility and bioactivity () .
  • Core scaffold tweaks : Introduce heteroatoms (e.g., S in thiazolidinone derivatives, ) or expand the naphthyridine ring system .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using crystallographic data (e.g., ’s X-ray structures) .

What are the common impurities encountered during synthesis, and how are they identified?

Q. Basic

  • By-products : Unreacted intermediates (e.g., chlorinated precursors) or hydrolysis by-products (e.g., free carboxylic acids) .
  • Detection methods :
    • TLC/HPLC : Monitor reaction progress and detect impurities () .
    • Mass spectrometry : Identify molecular weight discrepancies (e.g., m/z shifts due to incomplete substitution) .

How does the introduction of electron-withdrawing groups influence the compound’s physicochemical properties?

Q. Advanced

  • Solubility : Fluorine substituents enhance lipophilicity (logP) but may reduce aqueous solubility, requiring formulation adjustments .
  • Stability : Chlorine groups increase metabolic resistance, as seen in analogues with prolonged half-lives () .
  • Reactivity : Electron-withdrawing groups (e.g., -NO₂) polarize the carboxamide bond, altering reactivity in nucleophilic environments .

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